REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[CH3:12][C:13]([CH3:15])=O.N1CCCCC1>N1C=CC=CC=1>[OH:8][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[O:1][C:13]([CH3:15])([CH3:12])[CH2:10][C:9]2=[O:11]
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Name
|
|
Quantity
|
8 g
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Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)O)C(C)=O
|
Name
|
|
Quantity
|
19.45 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
19.45 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
2d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere for 2 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 mL, 2-necked round bottom flask equipped with a magnetic stir bar and a water-jacketed condenser
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Type
|
CUSTOM
|
Details
|
capped with a balloon
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to
|
Type
|
TEMPERATURE
|
Details
|
a vigorous reflux
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the concentrate was dried under high vacuum
|
Type
|
TEMPERATURE
|
Details
|
vigorous reflux
|
Type
|
STIRRING
|
Details
|
with stirring under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
ethyl acetate (30 mL) and 30% aqueous CuSO4 (30 mL) were added to the concentrate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (1×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
The dry crude product
|
Type
|
CUSTOM
|
Details
|
The product gives off a purple color on an analytical silica gel plate
|
Type
|
CUSTOM
|
Details
|
illuminated with a short wave UV lamp
|
Type
|
ADDITION
|
Details
|
The fractions containing the pure product
|
Type
|
CUSTOM
|
Details
|
were transferred to a pre-weighed flask
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the concentrate was dried under high vacuum
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(CC(OC2=CC1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.65 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |